2-(2-Tert-butylphenoxy)-3-iodopyridine
Description
2-(2-Tert-butylphenoxy)-3-iodopyridine is a substituted pyridine derivative featuring a bulky 2-tert-butylphenoxy group at the 2-position and an iodine atom at the 3-position of the pyridine ring. Such compounds are typically used in cross-coupling reactions, medicinal chemistry, and materials science due to the iodine atom’s versatility in forming carbon-carbon or carbon-heteroatom bonds .
Properties
CAS No. |
861674-06-8 |
|---|---|
Molecular Formula |
C15H16INO |
Molecular Weight |
353.20 g/mol |
IUPAC Name |
2-(2-tert-butylphenoxy)-3-iodopyridine |
InChI |
InChI=1S/C15H16INO/c1-15(2,3)11-7-4-5-9-13(11)18-14-12(16)8-6-10-17-14/h4-10H,1-3H3 |
InChI Key |
DGTAWCYTUYFKNS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=CC=C1OC2=C(C=CC=N2)I |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The tert-butylphenoxy group introduces significant steric hindrance compared to smaller alkoxy or aryloxy substituents. For example:
- 2-tert-Butoxy-3-iodopyridine (CAS 1020253-78-4) has a tert-butoxy group (C9H12INO, MW 277.11), which is less bulky than 2-tert-butylphenoxy but still impacts solubility and reactivity .
- 2-(Cyclopentyl-Oxy)-3-Iodopyridine (CAS 902837-47-2, MW 289.11) has a cyclic ether substituent, offering moderate steric bulk and enhanced solubility in chloroform and DMSO .
- 2-(3-((tert-Butyldimethylsilyloxy)methyl)pyrrolidin-1-yl)-3-iodopyridine (CAS 1203499-01-7, MW 418.39) features a silyl-protected hydroxyl group, combining steric bulk with hydrolytic stability .
Table 1: Physical Properties of Selected 3-Iodopyridine Derivatives
Reactivity in Cross-Coupling Reactions
The iodine atom at the 3-position of pyridine is highly reactive in metal-catalyzed reactions. However, substituent effects modulate outcomes:
- 3-Iodopyridine reacts efficiently in Mizoroki–Heck cross-coupling with butyl acrylate, yielding 60% product, whereas 3-chloropyridine is unreactive under the same conditions .
- 2-Fluoro-3-iodopyridine exhibits enhanced reactivity in thioether formation (90% yield) due to the electron-withdrawing fluorine atom facilitating oxidative addition .
- Bulky substituents (e.g., tert-butylphenoxy) may reduce yields in coupling reactions due to steric interference, as seen in disulfuration reactions of 3,5-dibromopyridine (40% yield) .
Table 2: Reactivity of 3-Iodopyridine Derivatives in Selected Reactions
Electrochemical Behavior
The position of iodine on the pyridine ring and substituent electronic effects influence reduction potentials:
- 3-Iodopyridine at pH 13 undergoes reduction at -1.38 V vs. SCE without rearrangement, unlike 2-iodopyridine, which forms deuterated pyridine upon reduction .
- Substituents like tert-butylphenoxy (electron-donating) may shift reduction potentials compared to electron-withdrawing groups (e.g., -CN, -F) .
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